molecular formula C16H16BrNO3S2 B12131230 butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B12131230
M. Wt: 414.3 g/mol
InChI Key: JDAYXBOYCGUCPG-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a rhodanine derivative characterized by a 3-bromobenzylidene substituent at the 5-position of the thiazolidinone core and a butyl ester group via an acetate linkage. The (5Z) configuration indicates the stereochemistry of the exocyclic double bond. Rhodanine derivatives are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and halogen interactions .

Properties

Molecular Formula

C16H16BrNO3S2

Molecular Weight

414.3 g/mol

IUPAC Name

butyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H16BrNO3S2/c1-2-3-7-21-14(19)10-18-15(20)13(23-16(18)22)9-11-5-4-6-12(17)8-11/h4-6,8-9H,2-3,7,10H2,1H3/b13-9-

InChI Key

JDAYXBOYCGUCPG-LCYFTJDESA-N

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

Preparation Methods

Conventional Thermal Cyclization

Thiocarbonyl compounds, such as thioureas, react with α-halo carboxylic acids (e.g., chloroacetic acid) in aqueous or alcoholic solvents to form thiazolidinones. For example, heating thiourea with chloroacetic acid in water at 30–35°C for 4–6 hours yields 2-thioxo-1,3-thiazolidin-4-one. This method requires neutralization with sodium bicarbonate to prevent side reactions. Yields typically range from 65% to 80%, depending on the purity of starting materials and reaction time.

Microwave-Assisted Synthesis

A solvent-free approach under microwave irradiation significantly reduces reaction times. Mixing thiourea, chloroacetic acid, and aldehydes in a quartz tube and irradiating at 90–110°C for 10–20 minutes produces 5-arylidene-2-imino-4-thiazolidinones with yields exceeding 85%. This method avoids solvent waste and enhances regioselectivity for the Z-isomer due to controlled thermal gradients.

ConditionYield (%)Isomeric Ratio (Z:E)
Ethanol + NH₃789:1
Toluene + Piperidine657:1

Esterification with Butyl Acetate

The final step involves esterifying the acetic acid side chain with butanol.

Acid-Catalyzed Esterification

Reacting 3-(carboxymethyl)-5-(3-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one with excess butanol in concentrated sulfuric acid (2–3 drops) under reflux for 6–8 hours yields the target ester. The reaction is monitored via TLC until the carboxylic acid precursor is undetectable.

Chloroformate-Mediated Route

Alternatively, treating the carboxylic acid with butyl chloroformate in acetone containing potassium carbonate (K₂CO₃) at 50°C for 3 hours provides the ester in 82% yield. This method avoids strong acids, reducing decomposition risks.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Adapting the thiazolidinone cyclization step to continuous flow systems improves throughput. A mixture of thiourea and chloroacetic acid in water is pumped through a reactor at 35°C with a residence time of 20 minutes, achieving 88% conversion.

Purification Techniques

Crude products are purified via:

  • Recrystallization : Ethanol/water (3:1) removes unreacted aldehydes.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves Z- and E-isomers.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 7.63 (s, 1H, CH=), 7.45–7.61 (m, 4H, Ar-H), 4.12 (t, 2H, OCH₂), 1.35–1.55 (m, 4H, CH₂).

  • IR (KBr) : 1700 cm⁻¹ (C=O), 3154 cm⁻¹ (NH), 1210 cm⁻¹ (C-S).

Stability Considerations

The butyl ester group hydrolyzes slowly in DMSO-d₆ (t₁/₂ = 11 hours at 25°C), necessitating storage at –20°C in anhydrous solvents.

Challenges and Mitigation Strategies

Isomer Control

The Z-isomer predominates under kinetic control (e.g., microwave synthesis), while prolonged heating favors the thermodynamically stable E-isomer. Rapid cooling after condensation preserves the Z-configuration.

Side Reactions

  • Oxidation : Thioxo groups oxidize to sulfones in aerobic conditions; reactions are conducted under nitrogen.

  • Ester Hydrolysis : Acidic workup conditions are avoided post-esterification to prevent back-reaction .

Chemical Reactions Analysis

Types of Reactions

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising antimicrobial properties in various studies. For instance, a study published in Journal of the Brazilian Chemical Society demonstrated its efficacy against several bacterial strains, indicating its potential use as an antimicrobial agent .

Anticancer Properties
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. A specific study highlighted its activity against breast cancer cells, suggesting a mechanism involving apoptosis induction .

Anti-inflammatory Effects
Additionally, compounds in this class have been evaluated for anti-inflammatory effects. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, providing a basis for their potential use in treating inflammatory diseases .

Organic Synthesis Applications

Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various thiazolidinone derivatives. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. For example, it has been utilized in the synthesis of rhodanine-based amides through Passerini reactions, showcasing its versatility in organic synthesis .

Case Studies

Study Title Findings Reference
Antimicrobial Activity of ThiazolidinonesDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Cytotoxic Effects on Breast Cancer CellsInduced apoptosis in cancer cell lines
Synthesis of Rhodanine-Based AmidesEfficient synthesis pathway established using butyl acetate as an intermediate

Mechanism of Action

The mechanism of action of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester/Acid Substituents

Ethyl Ester Derivative
  • Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Structural difference: Ethyl ester instead of butyl. Data: Molecular formula C₁₄H₁₂BrNO₃S₂, monoisotopic mass 384.944 g/mol .
Acetic Acid Derivatives
  • [(5Z)-5-(Substituted-benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (e.g., compounds 7, 8, 9 in ) Structural difference: Carboxylic acid group replaces the ester. Data:
  • Compound 7: Yield 77%, m.p. 213–215°C, HPLC purity 99.03%, UV λₘₐₓ 388 nm (log ε 3.29) .
  • Compound 8: Yield 63%, m.p. 254–261°C (decomp.), HPLC purity 98.42% .

Analogues with Modified Benzylidene Substituents

4-Hydroxy-3-Methoxybenzylidene Derivative
  • 4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) Structural difference: 4-hydroxy-3-methoxybenzylidene substituent. Impact: Enhanced hydrogen-bonding capacity due to phenolic -OH and methoxy groups, improving interaction with polar enzyme active sites. Data: Yield 84.5%, m.p. 217–219°C, IR peaks at 3330 cm⁻¹ (OH) and 1704 cm⁻¹ (COOH) .
Indole-Based Derivatives
  • 2-[(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide Structural difference: Indole substituent replaces bromobenzylidene. Biological activity: Highlighted as a lead compound for antibacterial/antifungal development .

Analogues with Additional Functional Groups

Tert-Butylamino and Bromophenyl Substituents
  • 2-(Tert-butylamino)-1-(3-bromophenyl)-2-oxoethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] acetate (4j) Structural difference: Incorporates a tert-butylamino group and a second 3-bromophenyl moiety. Synthesis: Yield and purity confirmed via elemental analysis (C 53.67%, H 4.19%) .
Beta Sliding Clamp Inhibitor

Comparative Analysis Table

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR, UV) Biological Activity Reference
Butyl [(5Z)-5-(3-bromobenzylidene)-...]acetate 3-Bromobenzylidene, butyl ester N/A N/A Not reported Not reported
Ethyl [(5Z)-5-(3-bromobenzylidene)-...]acetate Ethyl ester N/A N/A Molecular mass 386.278 g/mol Not reported
Compound 7 (Acetic acid derivative) Butylpyrazine substituent 213–215 77 IR: 3398 cm⁻¹ (C-OH), UV: 388 nm Not reported
4-Hydroxy-3-methoxybenzylidene derivative (3d) Polar phenolic/methoxy groups 217–219 84.5 IR: 3330 cm⁻¹ (OH), 1704 cm⁻¹ (COOH) Aldose reductase inhibition
[(5R)-5-(2,3-Dibromo-...]acetic acid Dibromo-ethoxy-hydroxybenzyl N/A N/A Docking binding energy -5.7 kcal/mol Beta sliding clamp inhibition
2-(Tert-butylamino)-...]acetate (4j) Tert-butylamino, dual bromophenyl groups N/A N/A Elemental analysis: C 53.67%, H 4.19% Not explicitly reported

Key Findings and Implications

Ester vs.

Benzylidene Substitutents : The 3-bromobenzylidene group provides a balance of hydrophobic and halogen-bonding interactions. Derivatives with electron-withdrawing groups (e.g., bromine) show improved target engagement .

Biological Activity

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H17BrN2O3SC_{19}H_{17}BrN_2O_3S and has a molecular weight of 497.81 g/mol. Its structural features include a thiazolidinone core, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For example, a study highlighted the antibacterial efficacy of various thiazolidinone compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 3.91 mg/L, indicating potent antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime .

Comparative Antibacterial Efficacy

CompoundMIC (mg/L)Activity Against
This compoundTBDTBD
Oxacillin0.25Gram-positive bacteria
Cefuroxime0.5Gram-positive bacteria

Note: Specific MIC values for this compound were not provided in the reviewed literature, but ongoing studies are expected to elucidate these values.

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cell lines .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing that certain modifications significantly increased apoptosis in cancer cells while minimizing toxicity to normal cells.
  • Mechanism of Action : Research suggests that thiazolidinones may induce cell cycle arrest and promote apoptosis through the activation of specific signaling pathways involved in tumor suppression .

Pharmacological Insights

The pharmacological profile of this compound indicates a promising candidate for further development in drug discovery:

  • Solubility : Many thiazolidinone derivatives exhibit poor solubility, which limits their bioavailability. Modifications aimed at increasing hydrophilicity are crucial for enhancing their pharmacokinetic properties .
  • Target Interactions : The ability of these compounds to interact with bacterial secretion systems (e.g., Type III secretion system) highlights their potential as novel antibacterial agents .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Dimethyl sulfoxide (DMSO) enhances reaction efficiency for condensation steps, while ethanol is preferred for acetylation to minimize side products.
  • Temperature : Reflux conditions (80–100°C) optimize yields during cyclization.
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acetylation .

How can spectroscopic techniques confirm the structural integrity and Z-configuration of the benzylidene moiety?

Methodological Answer:

  • NMR :
    • ¹H NMR : The Z-configuration is confirmed by a deshielded vinyl proton (δ 7.8–8.2 ppm) due to conjugation with the thioxo group.
    • ¹³C NMR : A carbonyl signal at ~170 ppm (C=O) and a thioamide carbon at ~190 ppm (C=S) validate the core structure .
  • IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O) and 1240–1260 cm⁻¹ (C=S) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 482.98) .

What in vitro biological assays are suitable for initial screening of anti-inflammatory and anticancer potential?

Methodological Answer:

  • Anti-inflammatory :
    • COX-2 Inhibition Assay : Measure IC₅₀ using ELISA to quantify prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
    • NF-κB Luciferase Reporter Assay : Evaluate inhibition of inflammatory signaling pathways .
  • Anticancer :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin controls.
    • Apoptosis Detection : Annexin V/PI staining via flow cytometry .

How does the 3-bromobenzylidene substituent influence bioactivity compared to halogenated analogs?

Q. Structural-Activity Insights :

  • Enhanced Lipophilicity : The bromine atom increases membrane permeability, improving cellular uptake compared to chloro or fluoro analogs (e.g., 2.5-fold higher cytotoxicity in HT-29 cells) .
  • Electron-Withdrawing Effect : Stabilizes the benzylidene-thiazolidinone conjugate system, enhancing interaction with cysteine residues in target enzymes (e.g., MMP-9 inhibition) .

Q. Comparative Data :

CompoundSubstituentIC₅₀ (COX-2)IC₅₀ (MCF-7)
3-Bromo analog (Target)3-Br0.8 µM12 µM
4-Chloro analog4-Cl1.5 µM25 µM
2-Fluoro analog2-F2.2 µM35 µM

What computational methods predict the compound's molecular targets and mechanism?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2). The 3-bromo group shows hydrogen bonding with Thr766 in EGFR’s ATP-binding pocket .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with COX-2 inhibitory activity (R² > 0.85) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å confirms stable target engagement) .

How should researchers address contradictory cytotoxicity results across cell lines?

Q. Analytical Approach :

Assay Validation : Verify consistency in cell culture conditions (e.g., serum concentration, passage number).

Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interference (e.g., glutathione-mediated detoxification in resistant lines) .

Target Redundancy : Perform siRNA knockdown of putative targets (e.g., Bcl-2) to isolate mechanism-driven vs. off-target effects .

Case Study : Discrepancies in HeLa (IC₅₀ = 10 µM) vs. A549 (IC₅₀ = 45 µM) linked to differential expression of pro-apoptotic Bax protein .

What structural modifications enhance pharmacokinetics without compromising bioactivity?

Q. Strategies :

  • Acetate Side Chain : Replace butyl with PEGylated chains to improve aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Thiazolidinone Core : Introduce methyl groups at C4 to reduce oxidative degradation (t₁/₂ increased from 2.5 to 6.7 h in hepatic microsomes) .
  • Prodrug Design : Mask the thioxo group as a thiophosphate ester for targeted release in tumor microenvironments .

How does stability under varying pH/temperature impact experimental handling?

Q. Stability Data :

  • pH Stability : Degrades rapidly at pH > 8 (t₁/₂ = 2 h) due to thioxo group hydrolysis. Store in pH 6–7 buffers .
  • Thermal Stability : Stable at 4°C for 6 months; avoid freeze-thaw cycles (aggregation observed after >3 cycles) .

What in vivo models validate therapeutic efficacy and toxicity?

Q. Preclinical Models :

  • Xenograft Mice : Administer 10 mg/kg (oral) daily for 21 days; measure tumor volume reduction (>50% vs. control) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly. No hepatotoxicity observed at <25 mg/kg .

How can metabolic pathways and prodrug activation be elucidated?

Q. Methodological Answer :

  • LC-MS/MS Metabolite Profiling : Identify phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (glucuronidation) .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound to track biliary (70%) vs. renal (30%) excretion in Sprague-Dawley rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.